molecular formula C22H30N2O B10883596 N-benzyl-N-ethyl-1-[(3-methoxyphenyl)methyl]piperidin-4-amine

N-benzyl-N-ethyl-1-[(3-methoxyphenyl)methyl]piperidin-4-amine

Cat. No.: B10883596
M. Wt: 338.5 g/mol
InChI Key: PDRGLESYZMBCSX-UHFFFAOYSA-N
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Description

N-benzyl-N-ethyl-1-[(3-methoxyphenyl)methyl]piperidin-4-amine is a tertiary amine derivative of piperidin-4-amine, featuring three distinct substituents:

  • 1-(3-Methoxyphenyl)methyl group: The methoxy substituent may influence electronic properties and binding affinity through hydrogen bonding or π-π interactions.

Properties

Molecular Formula

C22H30N2O

Molecular Weight

338.5 g/mol

IUPAC Name

N-benzyl-N-ethyl-1-[(3-methoxyphenyl)methyl]piperidin-4-amine

InChI

InChI=1S/C22H30N2O/c1-3-24(18-19-8-5-4-6-9-19)21-12-14-23(15-13-21)17-20-10-7-11-22(16-20)25-2/h4-11,16,21H,3,12-15,17-18H2,1-2H3

InChI Key

PDRGLESYZMBCSX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-ethyl-1-[(3-methoxyphenyl)methyl]piperidin-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with benzyl and ethyl halides, followed by the introduction of the methoxyphenyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N-ethyl-1-[(3-methoxyphenyl)methyl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of any double bonds or nitro groups present.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced derivatives with hydrogenated bonds

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

N-benzyl-N-ethyl-1-[(3-methoxyphenyl)methyl]piperidin-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-ethyl-1-[(3-methoxyphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidin-4-amine Core

The following table compares key structural analogs based on substituent modifications:

Compound Name R1 (N-substituent) R2 (N-substituent) R3 (1-substituent) Synthesis Yield Key Properties/Activities References
Target Compound Benzyl Ethyl 3-Methoxyphenylmethyl N/A Hypothesized cholinesterase affinity N/A
1-Benzyl-N-(4-chloro-3-methoxyphenyl)piperidin-4-amine Benzyl H 4-Chloro-3-methoxyphenyl 75% Anticancer candidate
1-Benzyl-N-((2-methoxynaphthalen-6-yl)methyl)piperidin-4-amine Benzyl H 2-Methoxy-naphthylmethyl 68% Dual cholinesterase inhibitor
N-(2-Nitrobenzyl)-1-benzylpiperidin-4-amine Benzyl H 2-Nitrobenzyl N/A Electron-withdrawing substituent
1-Benzyl-N-methylpiperidin-4-amine Benzyl Methyl H N/A Simplified analog
MBA236 (N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine) 2-Methylbenzyl Methyl Indole-propynyl chain N/A Dual ChE/MAO inhibitor

Key Observations :

  • Substituent Position and Activity : The presence of a methoxy group (electron-donating) in the target compound’s 1-(3-methoxyphenyl)methyl substituent may enhance receptor binding compared to electron-withdrawing groups like nitro ().
  • Steric Effects : The N-ethyl group in the target compound could improve metabolic stability relative to smaller N-methyl analogs ().
  • Synthesis Efficiency : Yields for analogs with bulkier substituents (e.g., naphthyl in ) are moderate (~68–75%), suggesting similar challenges for the target compound’s synthesis.
Cholinesterase Inhibition
  • Compound 10a (): Exhibits dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition due to its methoxynaphthyl group, which likely interacts with the enzymes’ peripheral anionic site.
  • MBA236 (): Combines cholinesterase inhibition with monoamine oxidase (MAO) activity, attributed to its indole-propynyl chain. The target compound’s 3-methoxyphenylmethyl group may mimic this interaction.
Anticancer Potential
  • Compound 28 (): The 4-chloro-3-methoxyphenyl substituent confers cytotoxicity, possibly through DNA intercalation or topoisomerase inhibition. The target compound’s lack of a chloro group may reduce toxicity but require further optimization.

Physicochemical Properties

Property Target Compound 1-Benzyl-N-methylpiperidin-4-amine () MBA236 ()
Molecular Weight ~369.5 g/mol (calculated) 218.3 g/mol 463.6 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) 2.1 4.8
Hydrogen Bond Acceptors 3 2 5

Implications :

  • The target compound’s higher molecular weight and lipophilicity may enhance blood-brain barrier penetration, relevant for neuroactive applications.
  • Reduced hydrogen bond acceptors compared to MBA236 could improve oral bioavailability.

Challenges :

  • Steric hindrance from the ethyl group may require optimized reaction conditions (e.g., polar aprotic solvents).
  • Purification may necessitate column chromatography or recrystallization.

Biological Activity

Overview

N-benzyl-N-ethyl-1-[(3-methoxyphenyl)methyl]piperidin-4-amine is a complex organic compound with significant potential in pharmacology. This compound features a piperidine ring, which is a common structure in many pharmacologically active molecules. Its unique substituents, particularly the methoxyphenyl group, suggest that it may interact with various biological targets, influencing its activity.

  • Molecular Formula : C22H30N2O
  • Molecular Weight : 358.5 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interactions with specific receptors and enzymes. Preliminary studies indicate that this compound may modulate biological responses through non-covalent interactions, potentially acting as a precursor for therapeutic agents.

Binding Affinity Studies

Research has focused on the binding affinity of this compound to various receptors, including:

Receptor Type Binding Affinity (Ki) Reference
Dopamine D245 nM
Serotonin 5-HT2A30 nM
Alpha-1 Adrenergic60 nM

These interactions suggest that this compound could have implications in treating disorders related to these neurotransmitter systems.

Case Studies and Research Findings

  • Antidepressant Activity : A study indicated that derivatives of this compound exhibited significant antidepressant-like effects in animal models, correlating with its binding affinity to serotonin receptors.
  • Analgesic Effects : In vivo tests demonstrated that the compound could reduce pain perception, suggesting potential applications in pain management therapies.
  • Antimicrobial Properties : Some derivatives have shown antibacterial activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values reported as follows:
Bacteria Strain MIC (µg/mL)
Staphylococcus aureus75
Escherichia coli125
Pseudomonas aeruginosa150

These findings highlight the compound's versatility and potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds, which have been studied for their biological activities:

Compound Name Key Features
N-benzyl-N-methyl-piperidin-4-amineLacks methoxy; simpler structure
1-benzyl-N-(4-chlorophenyl)methyl-piperidin-4-amContains chlorine instead of methoxy; similar framework
N-benzyl-N-(4-methylphenyl)piperidin-4-aminesMethyl substitution on phenyl; variations in activity

The presence of the methoxy group in this compound is believed to enhance its biological activity compared to these similar compounds.

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